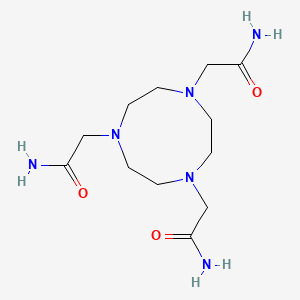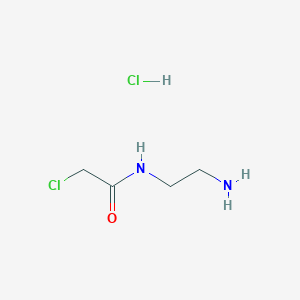
(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a synthetic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N3) attached to an ethoxyethyl chain, which is further linked to a mannopyranoside moiety The mannopyranoside is acetylated at the 2, 3, 4, and 6 positions, making it a tetra-O-acetyl derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves multiple steps One common synthetic route starts with the protection of the hydroxyl groups of alpha-D-mannopyranoside using acetic anhydride to form the tetra-O-acetyl derivativeThe reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents, as well as precise control of reaction conditions, is crucial to ensure the consistency and reproducibility of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions
Click Chemistry: Common reagents include copper sulfate (CuSO4) and sodium ascorbate as the reducing agent. The reaction is typically carried out in a solvent like water or a water-organic solvent mixture at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Click Chemistry: The major product is a 1,2,3-triazole derivative.
Hydrolysis: The major product is the deacetylated mannopyranoside.
Wissenschaftliche Forschungsanwendungen
(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside has several scientific research applications:
Bioorthogonal Chemistry: It is used in bioorthogonal labeling and imaging studies due to its azido group, which can react selectively with alkyne-functionalized probes.
Glycobiology: The compound serves as a building block for the synthesis of more complex glycoconjugates and glycomimetics.
Drug Discovery: It is used in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of (2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside primarily involves its ability to participate in click chemistry reactions. The azido group can react with alkyne groups to form stable triazole linkages, which are useful in various biochemical applications. This reactivity is leveraged in bioorthogonal labeling, where the compound can be used to tag biomolecules without interfering with native biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside: Similar structure but with a galactopyranoside moiety instead of mannopyranoside.
N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12b,13,14,14a,14b-tetradecahydropicene-2-carboxamide: A more complex structure with additional functional groups and a different core structure.
Uniqueness
The uniqueness of (2-(2-Azidoethoxy)ethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside lies in its specific combination of an azido group and a tetra-O-acetylated mannopyranoside moiety. This combination provides a balance of reactivity and stability, making it particularly useful in bioorthogonal chemistry and glycobiology .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15-,16+,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJNIAQTXDUKV-ZBRFXRBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)





![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine;trihydrochloride](/img/structure/B6291786.png)
